1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride
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Overview
Description
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride is a chemical compound with a complex structure that includes a methoxybenzo[d][1,3]dioxole moiety and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the methylamino group. Common synthetic routes may involve:
Pd-catalyzed arylation: This step is crucial for setting the benzo[d][1,3]dioxole framework.
Noyori asymmetric hydrogenation: This method is used to achieve excellent enantioselectivity.
Aza-Michael addition: This reaction introduces the methylamino group.
Bischler–Napieralski reaction: This step is used for cyclization.
N-arylation: This reaction is used to introduce the aryl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Methylamino compounds: These compounds contain the methylamino group and may exhibit similar reactivity.
Uniqueness
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
2702151-27-5 |
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Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-7(13-2)11(14)8-4-9(15-3)12-10(5-8)16-6-17-12;/h4-5,7,13H,6H2,1-3H3;1H |
InChI Key |
GNJPVPAVBRRRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C(=C1)OC)OCO2)NC.Cl |
Origin of Product |
United States |
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